molecular formula C14H13BrN2O4 B2780313 3-((1-(4-Bromobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034610-20-1

3-((1-(4-Bromobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No. B2780313
CAS RN: 2034610-20-1
M. Wt: 353.172
InChI Key: CMIUCGKWNMKHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-(4-Bromobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, also known as BBMD, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Famoxadone: Agricultural Applications

Famoxadone is a novel oxazolidinone fungicide commercialized for agricultural use, demonstrating excellent control over a range of plant pathogens. It marks a significant advancement in the oxazolidinone class, showing effective action against fungi infecting grapes, cereals, tomatoes, and potatoes. The development of famoxadone involved synthesizing various oxazolidinone ring systems, highlighting the importance of this chemical structure in creating potent fungicides (Sternberg et al., 2001).

Oxazolidinone Antibacterial Agents

Oxazolidinones are a promising class of antibacterial agents. Research focuses on improving their safety profile and broadening their antibacterial spectrum. The study identified 1,2,3-triazoles as beneficial replacements for conventional functionalities in oxazolidinones, leading to compounds with reduced activity against monoamine oxidase A, thereby improving their safety profile for potential therapeutic applications (Reck et al., 2005).

Synthesis and Evaluation of Radiosensitizers

The synthesis of α-[[(2-haloethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanols, derived from aziridines, shows the application of oxazolidinones in developing radiosensitizers and bioreductively activated cytotoxins targeting hypoxic tumor cells. This research exemplifies the therapeutic potential of modifying oxazolidinone structures for specific biomedical applications (Jenkins et al., 1990).

Synthetic Organic Chemistry

The oxazolidin-2-one nucleus is widely utilized in synthetic organic chemistry and medicinal chemistry due to its versatile applications. It serves as a cyclic carbamate skeleton, used as chiral auxiliaries in asymmetric synthesis, and as protective groups for 1,2-aminoalcohol systems. This highlights the structural and functional diversity of oxazolidinones in synthesizing complex organic molecules (Zappia et al., 2007).

Novel Oxazolidinones as Antimicrobial Agents

Research into oxazolidinone derivatives continues to uncover new biological activities. A study described the synthesis of several oxazolidinone derivatives, showcasing their potential as antimicrobial agents against bacterial and fungal strains. This exemplifies the ongoing exploration of oxazolidinones in developing new therapeutic agents (Devi et al., 2013).

properties

IUPAC Name

3-[[1-(4-bromobenzoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O4/c15-11-3-1-10(2-4-11)13(19)16-5-9(6-16)7-17-12(18)8-21-14(17)20/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIUCGKWNMKHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)Br)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(4-Bromobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

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